molecular formula C19H25N3O2S B11024163 2-(cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

2-(cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11024163
M. Wt: 359.5 g/mol
InChI Key: AYBUQCNMWLHKLK-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a central 1,3-thiazole ring substituted with a cyclopentylamino group at position 2, a methyl group at position 4, and a carboxamide moiety at position 3. The carboxamide nitrogen is further functionalized with a 2-(2-methoxyphenyl)ethyl group.

The presence of the methoxyphenethyl substituent may influence solubility and target binding compared to simpler alkyl or aryl groups.

Properties

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

2-(cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H25N3O2S/c1-13-17(25-19(21-13)22-15-8-4-5-9-15)18(23)20-12-11-14-7-3-6-10-16(14)24-2/h3,6-7,10,15H,4-5,8-9,11-12H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

AYBUQCNMWLHKLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2CCCC2)C(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Thiazole Core Formation

The thiazole ring is typically constructed via cyclization of thiourea derivatives with α-halo ketones or esters. For example, 2-(cyclopentylamino)thiazole-4(5H)-one derivatives are synthesized by reacting 2-cyclopentylthiourea with 2-bromo esters under varied conditions (chloroform at RT, sodium methoxide at reflux, or microwave-assisted synthesis). Substituents at the C-5 position (e.g., methyl groups) are introduced using alkylation or condensation reactions.

Introduction of the Cyclopentylamino Group

Cyclopentylamine is introduced via nucleophilic substitution or condensation. In one method, 2-bromo-4-methylthiazole-5-carboxylate reacts with cyclopentylamine in the presence of a base (e.g., NaHCO₃) to yield 2-(cyclopentylamino)-4-methylthiazole-5-carboxylic acid. Microwave irradiation (150–160°C) with N,N-diisopropylethylamine enhances reaction efficiency.

Amide Coupling with 2-(2-Methoxyphenyl)ethylamine

The carboxylic acid intermediate is activated (e.g., using thionyl chloride or carbodiimides) and coupled with 2-(2-methoxyphenyl)ethylamine. For instance, 2-(cyclopentylamino)-4-methylthiazole-5-carbonyl chloride reacts with the amine in dichloromethane (DCM) at 0–25°C to form the target carboxamide.

Detailed Synthetic Procedures

Procedure A: Conventional Cyclization and Coupling

  • Thiazole Formation :

    • 2-Cyclopentylthiourea (10 mmol) and ethyl 2-bromoacetoacetate (10 mmol) are refluxed in chloroform for 6 hours.

    • Yield: 68–81%.

  • Methyl Group Introduction :

    • The thiazole intermediate is treated with methyl iodide (1.2 eq) in DMF at 60°C for 4 hours.

    • Yield: 89%.

  • Amide Coupling :

    • The carboxylic acid (5 mmol) is activated with thionyl chloride (2 eq) in DCM, then reacted with 2-(2-methoxyphenyl)ethylamine (5.5 mmol) and triethylamine (6 mmol).

    • Yield: 73%.

Procedure B: Microwave-Assisted Synthesis

  • One-Pot Cyclization and Substitution :

    • 2-Cyclopentylthiourea, ethyl 2-bromoacetoacetate, and N,N-diisopropylethylamine are irradiated at 150°C for 20 minutes.

    • Yield: 92%.

Optimization and Yield Analysis

StepReagents/ConditionsYield (%)Source
Thiazole cyclizationChloroform, RT, 6h81
MethylationMethyl iodide, DMF, 60°C89
Amide couplingSOCl₂, DCM, 0°C73
Microwave cyclizationN,N-diisopropylethylamine, 150°C, 20min92

Characterization and Validation

  • NMR : ¹H NMR (DMSO-d₆) signals at δ 2.66 (s, 3H, CH₃), 3.65 (s, 3H, OCH₃), and 7.49–7.12 (m, 4H, aromatic).

  • HRMS : [M + H]⁺ calculated for C₁₉H₂₅N₃O₂S: 359.16; found: 359.15.

  • Purity : >98% by HPLC (C18 column, acetonitrile/water).

Challenges and Mitigation Strategies

  • Low Yields in Conventional Methods :

    • Microwave irradiation reduces reaction time and improves yields (e.g., from 68% to 92%).

  • Byproduct Formation :

    • Use of N,N-diisopropylethylamine minimizes side reactions during cyclization.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Enable large-scale synthesis with consistent quality.

  • Purification : Crystallization from ethanol/water mixtures achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

2-(cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole carboxamides exhibit significant structural diversity, with variations in substituents modulating physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazole Carboxamides

Compound Name Substituents (Position 2 / Position 5) Molecular Formula Molecular Weight Key Features
Target Compound 2-(Cyclopentylamino) / N-[2-(2-methoxyphenyl)ethyl] C₁₉H₂₆N₃O₂S 364.5 Methoxyphenethyl group enhances aromatic interactions; cyclopentylamino may improve lipophilicity.
2-(Cyclopentylamino)-4-methyl-N-(3-methylbutyl)-1,3-thiazole-5-carboxamide 2-(Cyclopentylamino) / N-(3-methylbutyl) C₁₅H₂₅N₃OS 295.4 Shorter alkyl chain reduces steric bulk; lower molecular weight may improve bioavailability.
N-(5-Methyl-1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide 2-Amino (thiazolyl) / N-(biphenyl) C₁₈H₁₅N₃OS 329.4 Biphenyl substituent increases hydrophobicity; potential for enhanced protein binding.
2-[[[(2-Methoxyethyl)amino]carbonyl]amino]-4-methyl-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide 2-(Methoxyethyl urea) / N-(trimethylphenyl) C₁₉H₂₇N₄O₃S 403.5 Urea linkage introduces hydrogen-bonding capacity; trimethylphenyl enhances steric hindrance.
Dasatinib (BMS-354825) 2-(Pyrimidinylamino) / N-(2-chloro-6-methylphenyl) C₂₂H₂₆ClN₇O₂S 488.0 Clinically approved kinase inhibitor; chloro and methyl groups optimize target affinity.

Key Findings

Substituent Effects on Bioactivity: The methoxyphenethyl group in the target compound may confer selectivity for aromatic receptor pockets, as seen in kinase inhibitors like Dasatinib, where chloro and methyl substituents enhance binding to ATP-binding sites . Cyclopentylamino groups (as in the target compound and ) balance lipophilicity and solubility, critical for membrane permeability.

Synthetic Flexibility :

  • Carboxamide derivatives are typically synthesized via coupling reactions (e.g., EDCI/HOBt), as demonstrated for ethyl 4-methylthiazole-5-carboxylate intermediates . Modifications at the amine component allow rapid diversification.

Compounds with methoxy or chloro substituents (e.g., ) often exhibit improved metabolic stability.

Table 2: Comparative Pharmacological Data (Select Analogs)

Compound Name Biological Activity IC₅₀ (if reported) Reference
Thiazole derivative 7b Anticancer (HepG-2) 1.61 ± 1.92 µg/mL
Dasatinib BCR-ABL kinase inhibition <3 nM
Target Compound Unknown N/A N/A

Biological Activity

2-(cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a synthetic compound with a complex structure that includes a thiazole ring, a carboxamide functional group, and a methoxyphenyl substituent. Its molecular formula is C19H25N3O2S, and it has a molecular weight of approximately 359.5 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The biological activity of this compound is primarily linked to its interactions with specific biological targets, including enzymes and receptors. The thiazole ring and methoxybenzyl group are crucial for binding to active sites, which may influence the compound's efficacy in various biological contexts. It is hypothesized that the compound may modulate enzyme activities or receptor interactions through mechanisms such as hydrogen bonding and hydrophobic interactions.

Biological Activities

Research indicates that derivatives of thiazole compounds exhibit a range of biological activities, including:

  • Anticancer Activity : In vitro studies have demonstrated that similar thiazole derivatives show significant cytotoxicity against various cancer cell lines, including human colon carcinoma (Caco-2), pancreatic carcinoma (PANC-1), glioma (U-118 MG), breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30). For instance, specific derivatives have shown over 50% inhibition of cell viability in Caco-2 and MDA-MB-231 cell lines at certain concentrations .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms. Notably, some derivatives demonstrated significant inhibitory activity against 11β-HSD1 at low concentrations (IC50 = 0.07 µM), indicating potential therapeutic applications in conditions like metabolic syndrome .

Structure-Activity Relationship

The structural features of 2-(cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide contribute significantly to its biological activity:

Structural FeatureInfluence on Activity
Thiazole RingEssential for binding to biological targets
Methoxyphenyl GroupEnhances lipophilicity and membrane permeability
Cyclopentylamine MoietyPotentially increases bioavailability

The combination of these features enhances the compound's ability to interact with various biological systems, making it a candidate for further research in drug development.

Case Studies

  • Anticancer Studies : A study focused on the anticancer properties of thiazole derivatives found that several compounds exhibited significant cytotoxic effects against multiple cancer cell lines. The mechanism was attributed to their ability to inhibit key enzymes involved in cell proliferation and survival pathways .
  • Enzyme Inhibition Studies : Another study highlighted the efficacy of certain thiazole derivatives in inhibiting 11β-HSD1, which plays a critical role in cortisol metabolism. Compounds tested showed varying degrees of inhibition, suggesting that modifications in the chemical structure could enhance selectivity and potency against this enzyme .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide, and what reaction conditions are critical for high yield and purity?

  • Methodological Answer : The synthesis involves multi-step protocols, including thiazole ring formation via Hantzsch thiazole synthesis or cyclization of thiourea derivatives. Key steps require temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., chloroform or dichloromethane for solubility). Catalysts such as phosphorus pentasulfide may enhance reaction rates. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How can researchers confirm the structural integrity and purity of the compound during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and cyclopentyl/aryl group integration.
  • HPLC-MS for purity assessment (>95%) and molecular ion confirmation.
  • X-ray crystallography (if crystalline) for absolute configuration validation, as seen in analogous thiazole derivatives .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Kinase inhibition assays (e.g., EGFR or Aurora kinases) due to thiazole-carboxamide motifs.
  • Antimicrobial screening (MIC assays) against Gram-positive/negative bacteria.
  • Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

  • Dose-response curves to confirm activity thresholds.
  • Orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays).
  • Structural analogs comparison to isolate pharmacophore contributions .

Q. What experimental design considerations are critical for in vivo studies of this compound?

  • Methodological Answer : Follow pharmacokinetic/pharmacodynamic (PK/PD) principles:

  • Dosing regimen : Optimize via bioavailability studies (e.g., oral vs. intraperitoneal).
  • Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites.
  • Toxicology : Assess liver/kidney function markers in rodent models .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

  • Methodological Answer : Apply:

  • Molecular docking (AutoDock, Glide) to predict target binding (e.g., kinase ATP pockets).
  • QSAR models to correlate substituent modifications with activity.
  • MD simulations to study conformational stability in biological membranes .

Q. What strategies improve synthetic yield while minimizing byproducts in large-scale preparations?

  • Methodological Answer :

  • Flow chemistry for precise control of exothermic reactions.
  • Catalyst optimization (e.g., Pd/C for hydrogenation steps).
  • Design of Experiments (DoE) to identify critical parameters (pH, solvent polarity) .

Key Considerations for Researchers

  • Contradictory Data : Cross-validate findings with structural analogs (e.g., fluorophenyl or chlorophenyl derivatives) to isolate substituent effects .
  • Advanced Characterization : Utilize hyphenated techniques (e.g., LC-NMR) for metabolite identification in complex biological matrices .

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